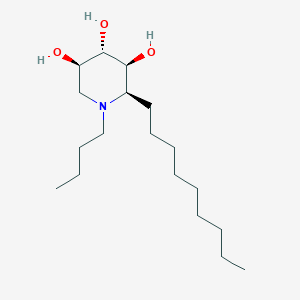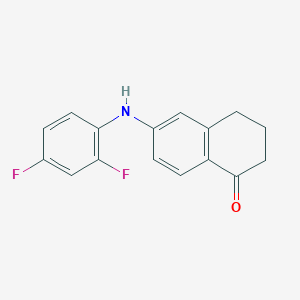![molecular formula C16H21FO B12604727 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one CAS No. 643752-48-1](/img/structure/B12604727.png)
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is an organic compound characterized by its unique structure, which includes an ethylcyclohexyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one typically involves the reaction of 4-ethylcyclohexylbenzene with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures to ensure the incorporation of the fluorine atom into the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-one
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an ethylcyclohexyl group and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications compared to its analogs.
Eigenschaften
CAS-Nummer |
643752-48-1 |
|---|---|
Molekularformel |
C16H21FO |
Molekulargewicht |
248.33 g/mol |
IUPAC-Name |
1-[4-(4-ethylcyclohexyl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C16H21FO/c1-3-12-4-6-13(7-5-12)14-8-9-15(11(2)18)16(17)10-14/h8-10,12-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
LGWFPKUHJVIJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=CC(=C(C=C2)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


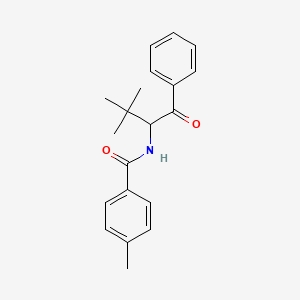
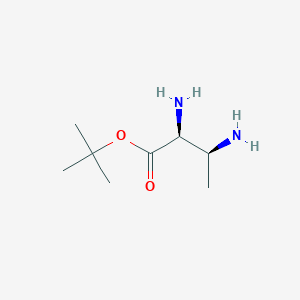
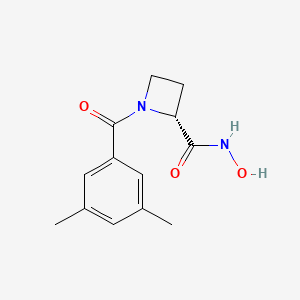
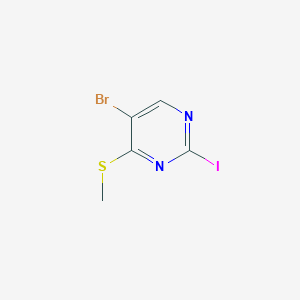
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
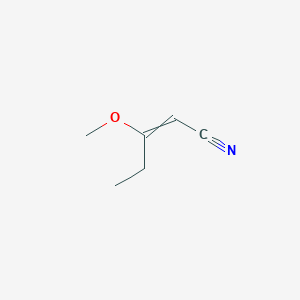
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)

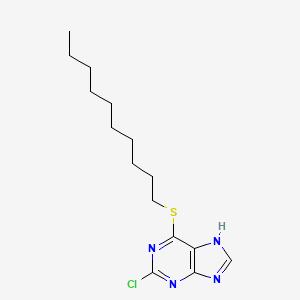
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
